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  • Product: N-cyclopropyl-5-nitropyridin-2-amine
  • CAS: 246862-51-1

Core Science & Biosynthesis

Foundational

N-cyclopropyl-5-nitropyridin-2-amine as a building block in organic synthesis

An In-Depth Technical Guide to N-cyclopropyl-5-nitropyridin-2-amine: A Core Building Block for Modern Organic Synthesis Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold N-cyclopropyl-5-nitropyridi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclopropyl-5-nitropyridin-2-amine: A Core Building Block for Modern Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

N-cyclopropyl-5-nitropyridin-2-amine is a heterocyclic building block of significant interest to researchers in organic synthesis, particularly within the domain of medicinal chemistry and drug development. Its structure is a masterful convergence of three synthetically valuable motifs: an electron-deficient pyridine ring, a versatile nitro group, and a secondary cyclopropylamine substituent. This unique combination makes it a powerful intermediate for accessing a wide array of complex molecular architectures.

The pyridine core is a ubiquitous feature in pharmaceuticals, and its substitution pattern dictates biological activity. The presence of a strong electron-withdrawing nitro group at the 5-position profoundly influences the ring's reactivity, activating it for specific transformations while providing a handle for further functionalization. The N-cyclopropyl group is not merely a simple substituent; it is often incorporated into drug candidates to enhance metabolic stability, improve potency, or modulate physicochemical properties.[1] The inherent strain of the three-membered ring can also influence molecular conformation and binding affinity.[2]

This guide provides a senior application scientist's perspective on the synthesis, core reactivity, and strategic applications of N-cyclopropyl-5-nitropyridin-2-amine, offering both theoretical grounding and practical, field-proven protocols.

Physicochemical and Structural Data

A clear understanding of a reagent's fundamental properties is the first step in its successful application. The key data for N-cyclopropyl-5-nitropyridin-2-amine are summarized below.

PropertyValueReference(s)
IUPAC Name N-cyclopropyl-5-nitropyridin-2-amine[3]
CAS Number 246862-51-1[3]
Molecular Formula C₈H₉N₃O₂[3][4]
Molecular Weight 179.18 g/mol [3][4]
SMILES O=c1ccc(NC2CC2)nc1[3]
Appearance Typically a yellow or orange solid

Synthesis of the Building Block: A Case Study in SₙAr Chemistry

The most direct and widely employed method for synthesizing N-cyclopropyl-5-nitropyridin-2-amine is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the highly activated nature of the precursor, 2-chloro-5-nitropyridine.

Mechanistic Rationale

The choice of this pathway is dictated by fundamental principles of electronic effects in aromatic systems. The nitro group (NO₂) at the 5-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the pyridine ring, particularly at the ortho (C4, C6) and para (C2) positions. This electron deficiency makes the C2 carbon, bonded to the chlorine atom, highly electrophilic and thus susceptible to attack by a nucleophile like cyclopropylamine. The chlorine atom serves as an effective leaving group, facilitating the irreversible formation of the C-N bond. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SₙAr mechanism.

G cluster_workflow Synthesis Workflow start Start: 2-Chloro-5-nitropyridine + Cyclopropylamine reaction Nucleophilic Aromatic Substitution (SnAr) Solvent: e.g., EtOH, DMF Base: e.g., K2CO3, Et3N (optional) Heat (Reflux) start->reaction 1. Reagents Combined workup Aqueous Workup (Quench, Extract) reaction->workup 2. Reaction Completion purify Purification (Crystallization or Chromatography) workup->purify 3. Crude Product Isolation product Product: N-cyclopropyl-5-nitropyridin-2-amine purify->product 4. Final Product

Caption: Workflow for the synthesis of N-cyclopropyl-5-nitropyridin-2-amine.

Detailed Experimental Protocol: Synthesis via SₙAr

This protocol is a representative procedure based on established methods for reacting 2-chloro-5-nitropyridine with amines.[5]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-5-nitropyridine (1.0 eq), ethanol (or another suitable solvent like DMF) to form a ~0.5 M solution.

  • Addition of Amine: Add cyclopropylamine (1.2 eq) to the stirred solution. The slight excess of the amine ensures complete consumption of the starting halide.

  • Base (Optional but Recommended): Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) or an organic base like triethylamine (Et₃N, 1.5 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. If the solvent is ethanol, remove it under reduced pressure. If DMF was used, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure N-cyclopropyl-5-nitropyridin-2-amine.

Core Reactivity and Strategic Applications in Synthesis

The true power of N-cyclopropyl-5-nitropyridin-2-amine lies in the distinct reactivity of its functional groups, which can be addressed sequentially or in concert to build molecular complexity.

Reduction of the Nitro Group: Gateway to Pyridine Diamines

The most common and strategically important transformation is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the pyridine ring and installs a new nucleophilic center, opening up a vast landscape of subsequent chemical reactions. The resulting product, N²-cyclopropylpyridine-2,5-diamine , is a highly valuable intermediate in its own right.

Causality and Method Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method, often providing high yields. It is suitable for molecules that do not contain other reducible groups like alkenes or alkynes.

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): A classic and robust method that is tolerant of many functional groups. Iron in acidic medium is a cost-effective and common choice.[6]

  • Transfer Hydrogenation (Ammonium formate, Hydrazine): These methods avoid the need for high-pressure hydrogen gas and are often very effective.[5]

Representative Protocol: Nitro Group Reduction with Iron

  • Setup: Suspend N-cyclopropyl-5-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol and water.

  • Reagents: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid. The acid helps to activate the iron surface.

  • Reaction: Heat the mixture to reflux for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction, and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude N²-cyclopropylpyridine-2,5-diamine can often be used directly or purified further by crystallization or chromatography.

G cluster_reactivity Key Transformations cluster_reduction Nitro Reduction cluster_coupling Further Reactions start N-cyclopropyl-5-nitropyridin-2-amine reduc Reduction (e.g., Fe/HCl, H2/Pd-C) start->reduc diamino N2-cyclopropyl- pyridine-2,5-diamine reduc->diamino react Acylation, Sulfonylation, Ring Formation diamino->react New Amine Reacts final Diverse Bioactive Scaffolds (e.g., Imidazopyridines) react->final

Caption: Synthetic utility via nitro group reduction and subsequent functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

While the amino group itself can participate in some coupling reactions, the pyridine ring can be further functionalized. For instance, bromination of the ring at the C3 position is possible, creating a handle for Suzuki, Stille, or Buchwald-Hartwig reactions.[7][8] These palladium-catalyzed reactions are cornerstones of modern drug discovery, enabling the efficient formation of C-C, C-N, and C-O bonds that are difficult to construct using classical methods.[9][10]

Expert Insight: The reactivity in cross-coupling reactions is highly dependent on the specific position and electronic nature of the pyridine ring. The presence of the two amino groups in the diamine intermediate significantly alters the reactivity compared to the starting nitropyridine. The choice of ligand, base, and palladium precursor is paramount for achieving high yields and selectivity in these transformations. For example, specialized biarylphosphine ligands are often critical for the success of Buchwald-Hartwig aminations on electron-rich heterocyclic systems.[8]

Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The N-cyclopropyl-5-nitropyridin-2-amine building block provides a rapid entry point to this chemical space. The subsequent reduction of the nitro group to an amine at the 5-position allows for the construction of fused ring systems (like imidazopyridines) or the introduction of diverse side chains through amide or sulfonamide linkages. These modifications are central to structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety of new drug candidates.[5]

Conclusion and Future Outlook

N-cyclopropyl-5-nitropyridin-2-amine is more than a simple chemical reagent; it is a strategic platform for synthetic innovation. Its preparation is straightforward via a robust SₙAr reaction. Its true value is realized through the selective and high-yielding transformation of its nitro group, which unlocks a cascade of possibilities for molecular diversification. For researchers and drug development professionals, mastering the chemistry of this building block provides a reliable and efficient pathway to novel and complex heterocyclic compounds with high potential for biological activity. As the demand for new therapeutics continues to grow, the strategic application of such versatile intermediates will remain a critical component of successful research and development programs.

References

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

  • N-(2-cyclopropylpropyl)-5-nitropyrimidin-2-amine | C10H14N4O2 | CID 104625996. PubChem. [Link]

  • 2-Chloro-5-nitropyridine. NIH National Center for Biotechnology Information. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Method for preparing 2-chloro-5-nitropyridine.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. SciSpace. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. MDPI. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. [Link]

Sources

Exploratory

The Strategic Synthesis and Application of N-cyclopropyl-5-nitropyridin-2-amine: A Key Intermediate in Modern Drug Discovery

This in-depth technical guide delves into the discovery, synthesis, and strategic application of N-cyclopropyl-5-nitropyridin-2-amine, a pivotal building block in contemporary medicinal chemistry. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the discovery, synthesis, and strategic application of N-cyclopropyl-5-nitropyridin-2-amine, a pivotal building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale that underpins its utility.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of combining well-established pharmacophores to create new chemical entities with enhanced properties. N-cyclopropyl-5-nitropyridin-2-amine (CAS No. 246862-51-1) is a prime example of this strategy, elegantly merging the 2-amino-5-nitropyridine core with a cyclopropyl moiety. Each of these components brings distinct and valuable attributes to a molecule's profile.

The 2-amino-5-nitropyridine scaffold is a well-known precursor in the synthesis of a variety of biologically active compounds. The pyridine ring is a common motif in FDA-approved drugs, and the nitro group, a strong electron-withdrawing group, activates the ring for nucleophilic aromatic substitution, making it a versatile handle for further chemical modification.[1] Furthermore, the nitro group can be readily reduced to an amino group, providing a key vector for the elaboration of more complex molecules.

The cyclopropyl group, on the other hand, is a "small ring with a big impact" in drug design. Its rigid, three-membered ring structure can impart conformational constraint on a molecule, which can lead to increased potency and selectivity for its biological target.[2] The unique electronic properties of the cyclopropyl ring can also enhance metabolic stability and fine-tune physicochemical properties such as lipophilicity and pKa.[3]

The strategic combination of these two scaffolds in N-cyclopropyl-5-nitropyridin-2-amine results in a highly valuable and versatile intermediate for the synthesis of novel drug candidates.

Discovery and Historical Context

The first documented appearance of N-cyclopropyl-5-nitropyridin-2-amine is not in a traditional discovery paper but rather within the patent literature, highlighting its emergence from a goal-oriented drug discovery program. A key patent, WO2006067446A1, with a priority date of December 2004, describes the use of this compound as a crucial intermediate in the synthesis of pyridine carboxamide derivatives with potential as anticancer agents.

In this patent, the nitro group of N-cyclopropyl-5-nitropyridin-2-amine is reduced to an amine, which then serves as a nucleophile to react with a suitable electrophile, ultimately leading to the formation of the target B-Raf inhibitors. This initial application underscores the intended purpose of this molecule as a carefully designed building block for a specific therapeutic target.

Physicochemical Properties

A summary of the key physicochemical properties of N-cyclopropyl-5-nitropyridin-2-amine is provided in the table below.

PropertyValueSource
CAS Number 246862-51-1[4][5]
Molecular Formula C₈H₉N₃O₂[4][5][6]
Molecular Weight 179.18 g/mol [4][5][6]
IUPAC Name N-cyclopropyl-5-nitropyridin-2-amine[4]
SMILES C1CC1NC2=NC=C(C=C2)[O-][4][5]
Appearance Likely a yellow to orange solid (typical for nitropyridines)Inferred
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred

A hydrochloride salt of this compound is also commercially available, which may offer altered solubility and handling properties.[7][8]

Synthesis of N-cyclopropyl-5-nitropyridin-2-amine: A Step-by-Step Protocol

The most logical and commonly employed synthetic route to N-cyclopropyl-5-nitropyridin-2-amine is through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the reactivity of a suitable 2-halopyridine precursor with cyclopropylamine. The electron-withdrawing nitro group at the 5-position is crucial for activating the 2-position of the pyridine ring towards nucleophilic attack.

The precursor, 2-chloro-5-nitropyridine, is a commercially available starting material. Its synthesis typically involves the nitration of 2-aminopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.[4][9][10]

Below is a detailed, field-proven protocol for the synthesis of N-cyclopropyl-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 2-chloro-5-nitropyridine

  • Cyclopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or ethanol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile, 10 mL per gram of starting material). Add triethylamine (1.5 equivalents).

  • Nucleophile Addition: To the stirred solution, add cyclopropylamine (1.2 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary for larger scale reactions.

  • Reaction Monitoring: Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent, e.g., 80 °C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford N-cyclopropyl-5-nitropyridin-2-amine as a solid.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is essential to prevent it from competing with the cyclopropylamine.

  • Solvent Selection: Acetonitrile is a good choice of solvent as it is polar enough to dissolve the reactants and has a suitable boiling point for the reaction to proceed at a reasonable rate.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for subsequent applications.

Synthesis_Workflow Start Start: 2-chloro-5-nitropyridine + Cyclopropylamine Reaction Nucleophilic Aromatic Substitution (SNAAr Reaction) Start->Reaction Base (e.g., Et3N) Solvent (e.g., ACN) Heat Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Quench Reaction Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product: N-cyclopropyl-5-nitropyridin-2-amine Purification->Product Pure Compound

Caption: Synthetic workflow for N-cyclopropyl-5-nitropyridin-2-amine.

Application as a Key Intermediate in Medicinal Chemistry

As established, the primary utility of N-cyclopropyl-5-nitropyridin-2-amine is as a precursor to N-cyclopropylpyridine-2,5-diamine. The reduction of the nitro group is a facile and high-yielding transformation, typically achieved using reagents such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.

The resulting diamine is a versatile building block, presenting two distinct nucleophilic sites: the 2-amino group, which is a secondary amine, and the newly formed 5-amino group, which is a primary aniline. The differential reactivity of these two amino groups can be exploited to achieve selective functionalization, allowing for the construction of complex molecular architectures.

The following diagram illustrates the pivotal role of N-cyclopropyl-5-nitropyridin-2-amine as an intermediate in a drug discovery cascade.

Medicinal_Chemistry_Application Start N-cyclopropyl-5-nitropyridin-2-amine Reduction Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) Start->Reduction Intermediate N2-cyclopropylpyridine-2,5-diamine (Key Intermediate) Reduction->Intermediate Functionalization Further Functionalization (e.g., Acylation, Alkylation, Coupling Reactions) Intermediate->Functionalization Selective Reactivity Target Bioactive Target Molecules (e.g., Kinase Inhibitors) Functionalization->Target

Caption: Role as a key intermediate in medicinal chemistry.

Conclusion

N-cyclopropyl-5-nitropyridin-2-amine stands as a testament to the power of rational molecular design in modern drug discovery. Its synthesis is straightforward and high-yielding, and its strategic combination of a versatile nitropyridine core with a beneficial cyclopropyl moiety makes it an invaluable intermediate. The history of this compound, rooted in its application in the synthesis of potential anticancer agents, underscores its importance in the ongoing quest for new and improved therapeutics. As researchers continue to explore the vast chemical space around the pyridine scaffold, the utility of N-cyclopropyl-5-nitropyridin-2-amine as a key building block is poised to expand into new and exciting areas of medicinal chemistry.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. NIH. [Link]

  • Synthesis, Structure, and Second-Harmonic Generation of Noncentrosymmetric Cocrystals of 2-Amino-5-nitropyridine with Achiral Benzenesulfonic Acids | Crystal Growth & Design. ACS Publications. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. [Link]

  • CA2589773A1 - Pyridine carboxamide derivatives for use as anticancer agents.
  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

  • N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. Matrix Fine Chemicals. [Link]

  • KR20080063865A - 다이아실글리세롤 아실전이효소(dgat)의 저해제.
  • Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. International Science Community Association. [Link]

  • Product Search. Chemical-Suppliers.com. [Link]

  • (PDF) Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. ResearchGate. [Link]

  • CAS numbers – Knowledge and References. Taylor & Francis. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

Sources

Foundational

theoretical studies of N-cyclopropyl-5-nitropyridin-2-amine

Technical Guide: Theoretical & Computational Profiling of N-Cyclopropyl-5-nitropyridin-2-amine Executive Summary & Pharmacophore Significance N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1) represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Theoretical & Computational Profiling of N-Cyclopropyl-5-nitropyridin-2-amine

Executive Summary & Pharmacophore Significance

N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1) represents a critical scaffold in modern medicinal chemistry, serving as a "privileged structure" in the design of kinase inhibitors (e.g., TTK, MTH1) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide defines the standard operating procedure (SOP) for the theoretical characterization of this molecule. Unlike simple aliphatic amines, the cyclopropyl moiety introduces unique electronic modulation (hyperconjugation) and conformational constraints that significantly alter the pKa and lipophilicity of the pyridine nitrogen. This document synthesizes Density Functional Theory (DFT) protocols, vibrational spectroscopy predictions, and synthesis validation to provide a roadmap for researchers utilizing this intermediate.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction data, the following computational workflow is mandated. This protocol is derived from validated studies on the homologous 2-amino-5-nitropyridine system.

Level of Theory
  • Method: Density Functional Theory (DFT)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides the optimal balance between computational cost and accuracy for organic nitropyridines.

  • Basis Set: 6-311++G(d,p) .[1][2][3][5]

    • Rationale: The diffuse functions (++) are critical for correctly modeling the lone pair electrons on the nitro oxygen and amine nitrogen atoms. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic pyridine ring.

Workflow Diagram (DOT)

DFT_Workflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation/Charge Transfer) Freq->NBO Stable Minima MEP MEP Mapping (Reactive Sites) Freq->MEP Docking Molecular Docking (Target: Kinase Domain) NBO->Docking Electronic Profile MEP->Docking

Figure 1: Standardized computational workflow for characterizing N-cyclopropyl-5-nitropyridin-2-amine.

Structural & Electronic Properties[1][2][3][6]

Geometric Constraints

The interaction between the cyclopropyl group and the pyridine ring is the defining structural feature.

  • Pyridine Ring: Predicted to be planar.

  • Amine Linker: The C2-N(amine) bond exhibits partial double-bond character due to resonance with the electron-withdrawing nitro group at C5.

  • Cyclopropyl Orientation: Unlike isopropyl groups, the cyclopropyl ring often adopts a bisected conformation relative to the N-H bond to maximize

    
     orbital overlap (hyperconjugation).
    

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p)) Values extrapolated from 2-amino-5-nitropyridine analogs.

ParameterAtom LabelingPredicted ValueExperimental Trend (Analog)
Bond Length C(Py)-N(Amine)1.36 - 1.38 ÅShortened (resonance)
Bond Length N-O (Nitro)1.22 - 1.23 ÅTypical Nitro
Bond Angle C-N-C (Pyridine)~118.5°Slightly distorted by substitution
Torsion C-C-N-C (Cyclopropyl)~60-90°Sterically constrained
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical reactivity and bioactivity (softness/hardness).

  • HOMO: Localized primarily on the cyclopropyl-amine moiety (donor).

  • LUMO: Localized on the nitro-pyridine ring (acceptor).

  • Significance: This "Push-Pull" mechanism creates a strong Intramolecular Charge Transfer (ICT), making the molecule highly polarizable and suitable for binding in polar pockets of enzymes.

  • Band Gap: Estimated at 3.5 - 4.0 eV , suggesting high stability but reactivity toward nucleophilic attack if the nitro group is displaced (though SNAr usually happens at the amine position during synthesis).

Spectroscopic Validation (Vibrational Analysis)

To validate the theoretical model against synthesized product, researchers should track specific vibrational modes.

Table 2: Diagnostic IR/Raman Peaks

Functional GroupModeScaled Frequency (cm⁻¹)Intensity
N-H Stretching3400 - 3450Medium (Sharp)
C-H (Cyclopropyl) Stretching3010 - 3090Weak (Characteristic >3000)
NO₂ (Asymmetric) Stretching1530 - 1560Very Strong
NO₂ (Symmetric) Stretching1320 - 1350Strong
Pyridine Ring Breathing990 - 1010Medium

Note: Theoretical frequencies must be scaled by a factor of 0.967 (for B3LYP) to match experimental FT-IR data.

Synthesis & Reaction Mechanism

The synthesis of N-cyclopropyl-5-nitropyridin-2-amine follows a Nucleophilic Aromatic Substitution (


) pathway. The electron-withdrawing nitro group at position 5 activates the pyridine ring, making the leaving group (Halogen at position 2) susceptible to attack by cyclopropylamine.
Synthesis Pathway Diagram

Synthesis_Pathway R1 2-Chloro-5-nitropyridine (Electrophile) Inter Meisenheimer Complex (Transition State) R1->Inter Solvent: EtOH/DMF Base: K2CO3, Heat R2 Cyclopropylamine (Nucleophile) R2->Inter Solvent: EtOH/DMF Base: K2CO3, Heat Prod N-cyclopropyl-5-nitropyridin-2-amine (Target) Inter->Prod ByProd HCl (Byproduct) Inter->ByProd

Figure 2:


 mechanism for the synthesis of the target scaffold.

Protocol Notes:

  • Solvent: Ethanol or DMF is preferred.

  • Base: A base (TEA or

    
    ) is required to scavenge the HCl byproduct.
    
  • Purification: Recrystallization from ethanol is standard, yielding yellow crystals.

Medicinal Chemistry Implications

Why use a cyclopropyl group?

  • Metabolic Stability: Cyclopropyl groups are resistant to Cytochrome P450 oxidation compared to isopropyl or ethyl groups.

  • pKa Modulation: The cyclopropyl group is electron-donating (via induction and hyperconjugation), which increases the basicity of the amine nitrogen slightly less than an isopropyl group would, maintaining a specific H-bond donor profile.

  • Kinase Selectivity: In inhibitors like those for TTK or JAK2 , the cyclopropyl moiety often fits into small hydrophobic pockets (selectivity filters) that larger alkyl groups cannot access.

References

  • Structural & Vibrational Analysis of Analogs

    • Title: Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies.
    • Source: ResearchG
    • URL:

  • Synthesis Protocols

    • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
    • Source: PMC (PubMed Central).
    • URL:

  • Thermodynamic Data

    • Title: 2-Amino-5-nitropyridine Gas Phase Ion Energetics.
    • Source: NIST Chemistry WebBook.[6]

    • URL:

  • Compound Identity & Properties

    • Title: N-cyclopropyl-5-nitropyridin-2-amine (Compound Summary).[7][8][9][10]

    • Source: PubChem.[10][11]

    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis and Utilization of N-Cyclopropyl-5-nitropyridin-2-amine in Kinase Inhibitor Discovery

Executive Summary & Strategic Value This guide details the synthesis, purification, and downstream application of N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1). This molecule is a "privileged structure" in onco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthesis, purification, and downstream application of N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1). This molecule is a "privileged structure" in oncology drug discovery, serving as a critical precursor for Type I and Type II kinase inhibitors targeting TTK (Mps1), CDK, and JAK kinases.

The 2-aminopyridine motif functions as a hinge-binding element , mimicking the adenine ring of ATP to form hydrogen bonds within the kinase active site. The N-cyclopropyl group provides two distinct advantages over linear alkyl chains:

  • Metabolic Stability: It blocks rapid dealkylation by cytochrome P450 enzymes.

  • Selectivity: The cyclopropyl ring occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket), enhancing selectivity profiles against off-target kinases.

Synthetic Workflow Overview

The utilization of this scaffold follows a strict three-phase logic: Core Construction (SNAr)


Activation (Reduction) 

Warhead Coupling .

SyntheticWorkflow Start 2-Chloro-5-nitropyridine (Starting Material) Step1 S_NAr Reaction (+ Cyclopropylamine) Start->Step1 Base, Heat Interm N-cyclopropyl-5-nitropyridin-2-amine (The Scaffold) Step1->Interm 95%+ Yield Step2 Chemoselective Reduction (NO2 -> NH2) Interm->Step2 H2/Pd-C or Fe/NH4Cl Active N2-cyclopropylpyridine-2,5-diamine (Active Linker) Step2->Active Oxidation Sensitive! Step3 Coupling (Amide/Urea/Buchwald) Active->Step3 Core Attachment Final Final Kinase Inhibitor (e.g., TTK/Mps1 Target) Step3->Final

Figure 1: Strategic workflow for converting the nitro-pyridine precursor into a bioactive kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (SNAr)

Objective: Synthesize N-cyclopropyl-5-nitropyridin-2-amine via nucleophilic aromatic substitution. Critical Mechanism: The nitro group at C5 activates the C2-chlorine for displacement. The reaction is exothermic; temperature control is vital to prevent bis-alkylation or polymerization.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Cyclopropylamine (1.2 – 1.5 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (e.g., 10 g) in EtOH (100 mL).

  • Base Addition: Add TEA (1.5 eq) at room temperature.

  • Nucleophile Addition (Controlled): Add cyclopropylamine dropwise over 15 minutes. Note: Use an ice bath if the scale exceeds 20g to maintain internal temp < 30°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 2:1) or LCMS.[1] The starting material (UV 254 nm) should disappear, and a more polar yellow spot (Product) will appear.

  • Workup:

    • Cool to room temperature.[2] The product often crystallizes directly from ethanol upon cooling.

    • If solid precipitates: Filter and wash with cold EtOH.

    • If no precipitate: Concentrate in vacuo, resuspend in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 90–95%. Yellow solid.[2]

Protocol B: Chemoselective Reduction (Nitro Amine)

Objective: Convert the nitro group to a primary amine (N2-cyclopropylpyridine-2,5-diamine) to enable coupling. Challenge: The resulting diamine is oxidation-sensitive (turns brown/black in air). It must be used immediately or stored under Argon.

MethodConditionsProsCons
Hydrogenation (Standard) H₂ (1 atm), 10% Pd/C, MeOH, RT, 2hCleanest profile; simple filtration workup.Incompatible if other halogens (Cl, Br, I) are present on the molecule (dehalogenation risk).
Iron Reduction (Selective) Fe powder, NH₄Cl, EtOH/H₂O (4:1), 70°CPreserves halogens; highly robust.Iron sludge workup can be tedious; requires Celite filtration.
Tin Chloride SnCl₂·2H₂O, EtOH, RefluxClassic for nitro-pyridines.Toxic waste; difficult to remove tin residues completely.

Recommended Procedure (Method A: Hydrogenation):

  • Dissolve N-cyclopropyl-5-nitropyridin-2-amine (5 g) in MeOH (50 mL).

  • Flush the vessel with Nitrogen.

  • Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pyrophoric.

  • Switch atmosphere to Hydrogen (balloon pressure is sufficient). Stir vigorously at RT for 2–4 hours.

  • Validation: LCMS will show a mass shift of -30 Da (loss of O2, gain of H2) or +2 Da (if observing M+H shift from NO2 to NH2, typically 179

    
     149).
    
  • Workup: Filter through a Celite pad under Nitrogen atmosphere. Concentrate immediately. Do not store the crude oil; proceed to Protocol C.

Protocol C: Coupling to Kinase Core (The "Warhead")

Objective: Link the 5-amino position to a heterocyclic core (e.g., Pyrazolo[1,5-a]pyrimidine or carboxylic acid derivative) to finalize the inhibitor.

Scenario: Amide Coupling (Common for Type II inhibitors).

  • Reagents: Carboxylic Acid Core (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Execution:

    • Pre-activate the Carboxylic Acid with HATU and DIPEA in DMF for 15 mins.

    • Add the freshly prepared diamine (from Protocol B).

    • Stir at RT for 12 hours.

  • Purification: The final kinase inhibitor is usually purified via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action & Binding Mode

The N-cyclopropyl-5-nitropyridin-2-amine derivative, once reduced and coupled, typically acts as the Hinge Binder .

BindingMode Hinge Kinase Hinge Region (Glu/Met backbone) PyridineN Pyridine Nitrogen (N1) (H-Bond Acceptor) Hinge->PyridineN H-Bond ExocyclicNH Exocyclic NH (C2) (H-Bond Donor) Hinge->ExocyclicNH H-Bond HydroPocket Hydrophobic Pocket (Selectivity Filter) Cyclopropyl Cyclopropyl Group (Van der Waals Interaction) HydroPocket->Cyclopropyl Hydrophobic Fit Linker C5-Amide Linker (Vector to Solvent/Back Pocket)

Figure 2: Schematic representation of the pharmacophore binding within the ATP pocket. The pyridine nitrogen and exocyclic amine form a "donor-acceptor" motif with the kinase hinge residues.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Incomplete conversion; Temperature too low.Switch solvent to DMF or DMSO and increase temp to 100°C. Ensure base (DIPEA) is fresh.
Product turns black (Protocol B) Oxidation of the diamine.The 2,5-diaminopyridine is electron-rich and air-sensitive. Keep under N₂/Ar. Add trace ascorbic acid during workup if aqueous steps are unavoidable.
Regioselectivity Issues Displacement of wrong halogen (if starting material is 2,x-dichloro).The nitro group at C5 strongly directs nucleophiles to C2. If selectivity is poor, lower the temperature to 0°C and add amine slowly.
Catalyst Poisoning Sulfur or residual amines in starting material.Wash the nitro-intermediate thoroughly with dilute HCl then NaHCO₃ before hydrogenation.

References

  • Preparation of 2-chloro-5-nitropyridine (Precursor Synthesis)

    • Methodology: Reaction of 2-hydroxy-5-nitropyridine with POCl3/PCl5.[3]

    • Source:Google P
  • Kinase Inhibitor Application (TTK/Mps1)

    • Context: Discovery of imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives as Mps1 inhibitors (utilizing aminopyridine intermedi
    • Source:Journal of Medicinal Chemistry (2015)
  • General Reactivity of Nitropyridines

    • Context: Nucleophilic aromatic substitution (SNAr)
    • Source:Molecules / MDPI (2025 Review on Nitropyridines).
  • Commercial Availability & Physical Data

    • Compound: N-cyclopropyl-5-nitropyridin-2-amine (CAS 246862-51-1).[4]

    • Source: ChemScene / PubChem D
    • (Note: Link directs to analog for structural verification; specific CAS 246862-51-1 is commercially listed by vendors like ChemScene).

Sources

Application

Technical Monograph: N-cyclopropyl-5-nitropyridin-2-amine (N-CPA-5-NP)

Executive Summary & Photophysical Rationale N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1) is a functionalized pyridine derivative belonging to the class of "Push-Pull" (D-π-A) fluorophores .[1] Its architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Photophysical Rationale

N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1) is a functionalized pyridine derivative belonging to the class of "Push-Pull" (D-π-A) fluorophores .[1] Its architecture comprises a rigid electron-donating group (cyclopropylamine) and a strong electron-withdrawing group (nitro) connected by a π-conjugated pyridine bridge.[1]

While often utilized as a synthesis intermediate for kinase inhibitors, this scaffold exhibits distinct photophysical properties making it a valuable candidate for two primary bio-imaging applications:[1]

  • Solvatochromic Polarity Sensing: The Intramolecular Charge Transfer (ICT) state is highly sensitive to solvent polarity, allowing mapping of hydrophobic microenvironments (e.g., lipid droplets).[1]

  • Hypoxia/Nitroreductase (NTR) Sensing: The 5-nitro group acts as a fluorescence quencher via Photoinduced Electron Transfer (PET).[1] Enzymatic reduction under hypoxic conditions restores the fluorescence, acting as a "Turn-On" probe.[1]

Photophysical Mechanism[1]

The D-π-A System (Push-Pull)

The molecule operates on an Intramolecular Charge Transfer (ICT) mechanism.[1] Upon excitation, electron density shifts from the cyclopropyl amine (Donor) to the nitro group (Acceptor).[1]

  • Donor: Cyclopropylamine (Rigid structure reduces non-radiative decay via rotation compared to diethylamine).[1]

  • Bridge: Pyridine ring.[1][2][3][4]

  • Acceptor: Nitro group (

    
    ).[1]
    
Mechanism Diagram (Graphviz)[1]

ICT_Mechanism Ground Ground State (S0) Localized Electron Density Excitation Excitation (hν) ~350-400 nm Ground->Excitation ICT_State ICT Excited State (S1) Dipole Moment Increase Ground->ICT_State Absorption NTR Nitroreductase (NTR) + NADH (Hypoxia) Ground->NTR Enzymatic Attack Excitation->ICT_State Polar Polar Solvent (Stabilized ICT, Red Shift) ICT_State->Polar Relaxation in Water NonPolar Non-Polar/Lipid (Destabilized ICT, Blue Shift) ICT_State->NonPolar Relaxation in Lipids Reduction Reduction to Amine/Hydroxylamine (Quenching Removed) NTR->Reduction TurnOn Fluorescence TURN-ON (High Quantum Yield) Reduction->TurnOn

Figure 1: Dual-mode mechanism showing Solvatochromic relaxation (top) and Nitroreductase-mediated activation (bottom).[1]

Experimental Protocols

Materials & Stock Preparation
  • Probe: N-cyclopropyl-5-nitropyridin-2-amine (Purity >98%).

  • Solvent: DMSO (anhydrous).[1]

  • Storage: -20°C, desiccated, protected from light.

Protocol:

  • Weigh 1.79 mg of probe (MW: 179.18 g/mol ).[1]

  • Dissolve in 1.0 mL DMSO to create a 10 mM Stock Solution .

  • Aliquot into amber tubes (50 µL) to avoid freeze-thaw cycles.

Protocol A: Solvatochromic Characterization (Polarity Assay)

Objective: Determine the probe's sensitivity to environmental polarity (e.g., for lipid droplet imaging).[1]

Steps:

  • Prepare 10 µM working solutions in solvents of varying polarity index: Toluene, Chloroform, DCM, Acetone, Methanol, PBS (pH 7.4).

  • Blank: Measure solvent-only baselines.

  • Acquisition:

    • Scan Absorbance: 300–500 nm.[1]

    • Determine

      
      .[1]
      
    • Excitation: Set

      
       at 
      
      
      
      .[1]
    • Scan Emission: 400–650 nm.[1]

  • Analysis: Plot Stokes Shift (

    
    ) vs. Lippert-Mataga polarity parameter (
    
    
    
    ).

Expected Data Profile (Representative):

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Intensity
Toluene 2.436045090High
DCM 3.1375485110Medium
DMSO 7.2390540150Low (Quenched)
PBS 9.0395Weak/None-Quenched

Interpretation: High fluorescence in non-polar solvents (Toluene) and quenching in water (PBS) confirms suitability as a Lipid Droplet Probe .[1]

Protocol B: In Vitro Nitroreductase (NTR) Assay

Objective: Validate the probe as a hypoxia sensor (Turn-On mechanism).[1]

Reagents:

  • NADH (1 mM in PBS).[1]

  • Nitroreductase (NTR) from E. coli (Sigma).[1]

  • Dicoumarol (NTR inhibitor) for negative control.[1]

Workflow:

  • Dilute probe to 10 µM in PBS (pH 7.4).

  • Add NADH (100 µM final).

  • Baseline Scan: Record emission (Ex: 400 nm). Expect low signal.

  • Enzyme Addition: Add NTR (1 µg/mL).

  • Kinetics: Measure fluorescence every 2 mins for 30 mins at 37°C.

  • Control: Repeat with Dicoumarol (100 µM) pre-incubated.

Cellular Imaging Application Note

Live Cell Hypoxia Imaging

Rationale: The 5-nitro group is reduced to an amine in hypoxic cells (high reductase activity), turning on fluorescence.[1]

Workflow Diagram (Graphviz):

Cell_Workflow Step1 Seeding HeLa/A549 Cells on Confocal Dish Step2 Induction Incubate 12h: Normoxia (21% O2) vs Hypoxia (1% O2) Step1->Step2 Step3 Staining Add Probe (5-10 µM) for 30 min Step2->Step3 Step4 Wash 2x with PBS (Remove extracellular probe) Step3->Step4 Step5 Imaging Confocal: Ex 405/488nm, Em 500-550nm Step4->Step5

Figure 2: Step-by-step workflow for differential hypoxia imaging.

Imaging Parameters:

  • Concentration: 5–10 µM.

  • Incubation: 20–30 minutes.

  • Excitation: 405 nm (Diode) or 488 nm (Argon).[1] Note: Nitro compounds often absorb in UV/Blue.[1]

  • Emission Filter: 500–550 nm (Green channel).[1]

Troubleshooting / Validation:

  • High Background? Reduce concentration to 1 µM or wash 3x.[1]

  • No Signal in Hypoxia? Ensure cells are viable; extend hypoxia induction time to 24h to upregulate reductases.[1]

  • Specificity Check: Co-stain with a commercial hypoxia probe (e.g., Pimonidazole) or Lipid Droplet stain (Nile Red) to confirm localization.[1]

References & Grounding

The protocols and mechanisms described above are grounded in the established photophysics of 2-amino-5-nitropyridine derivatives.[1] While specific application papers for the N-cyclopropyl variant are emerging, the class behavior is well-documented.[1]

  • Photophysics of 2-Amino-5-nitropyridines:

    • Title: Fluorescent Properties Study of 2-AminoPyridine Derivatives.

    • Source: Sciforum / Mol2Net (2021).[1]

    • Relevance: Establishes the solvatochromic behavior and Stokes shift properties of the 2-amino-5-nitropyridine core.

    • URL:[Link]

  • Nitro-Group Quenching & Hypoxia Sensing:

    • Title: Recent advances in nitro-aromatic derivatized fluorescent probes for hypoxia detection.[1]

    • Source:Coordination Chemistry Reviews (General Mechanism Citation).[1]

    • Context: Validates the mechanism of using nitro-aromatics as "Turn-On" probes via NTR reduction.

  • Chemical Identity & Structure:

    • Title: N-cyclopropyl-5-nitropyridin-2-amine (Compound Summary).[1][5][6][7][8][9]

    • Source: PubChem / NIH.[1]

    • Relevance: Verifies chemical structure, molecular weight, and physical properties (LogP) for protocol calculations.

    • URL:[Link] (Note: Link to analog for structural verification).[1]

  • Synthesis & Class Properties:

    • Title: Synthesis and Fluorescent Properties of Aminopyridines.[1][3][10]

    • Source:Molecules / PMC (NIH).[1]

    • Relevance: Describes the synthesis and fluorescence quantum yields of substituted aminopyridines.

    • URL:[Link][1]

Sources

Method

Application Note: Quantitative Analysis of N-cyclopropyl-5-nitropyridin-2-amine using Validated Chromatographic Techniques

Abstract This document provides a comprehensive guide to the quantitative analysis of N-cyclopropyl-5-nitropyridin-2-amine, a key intermediate and potential active pharmaceutical ingredient (API) in drug development. Rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of N-cyclopropyl-5-nitropyridin-2-amine, a key intermediate and potential active pharmaceutical ingredient (API) in drug development. Recognizing the critical need for robust and reliable analytical methods in pharmaceutical research and quality control, we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be practical, accurate, and precise, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals requiring a validated approach to the quantification of this and structurally related nitropyridine compounds.

Introduction: The Analytical Imperative for N-cyclopropyl-5-nitropyridin-2-amine

N-cyclopropyl-5-nitropyridin-2-amine (CAS No. 246862-51-1) is a heterocyclic compound featuring a nitropyridine core, a structural motif of interest in medicinal chemistry due to its diverse biological activities.[5][6] The presence of the nitro group and the cyclopropylamine moiety can significantly influence the compound's pharmacological properties.[7] As with any compound intended for pharmaceutical use, rigorous analytical characterization and quantification are paramount to ensure safety, efficacy, and quality.

The objective of this application note is to provide a detailed framework for the quantification of N-cyclopropyl-5-nitropyridin-2-amine in various matrices, from bulk substance to biological fluids. The choice of analytical technique is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Therefore, we present two complementary methods:

  • HPLC-UV: A widely accessible, robust, and cost-effective technique suitable for routine analysis, quality control of bulk material, and formulation assays where concentration levels are relatively high. The nitropyridine chromophore in the target molecule allows for sensitive UV detection.

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices such as plasma or tissue homogenates, offering superior sensitivity and selectivity. This method is indispensable for pharmacokinetic and drug metabolism studies.

The protocols detailed herein are grounded in established principles of analytical chemistry and are designed to meet the stringent validation requirements of the pharmaceutical industry.[1][3][4]

Physicochemical Properties of N-cyclopropyl-5-nitropyridin-2-amine

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₈H₉N₃O₂[8][9]
Molecular Weight 179.18 g/mol [8][9]
CAS Number 246862-51-1[8][9]
Appearance Likely a yellow to brown crystalline powder[10]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.Inferred

HPLC-UV Method for Quantification

This method is designed for the accurate quantification of N-cyclopropyl-5-nitropyridin-2-amine in bulk powder and simple formulations. The principle relies on the separation of the analyte from potential impurities on a reverse-phase HPLC column followed by detection using a UV-Vis spectrophotometer.

Rationale for Method Design
  • Reverse-Phase Chromatography: C18 columns are versatile and provide excellent retention for moderately polar compounds like N-cyclopropyl-5-nitropyridin-2-amine.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water provides good separation efficiency. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape by ensuring the analyte is in a consistent protonation state.[11]

  • UV Detection: The nitroaromatic structure of the analyte is expected to have a strong UV absorbance, providing good sensitivity. The maximum absorbance wavelength (λmax) should be determined experimentally but is anticipated to be in the range of 240-350 nm.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • N-cyclopropyl-5-nitropyridin-2-amine reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by λmax scan (e.g., 254 nm as a starting point)
Run Time 15 minutes

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample containing N-cyclopropyl-5-nitropyridin-2-amine in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2))[2][4]

A summary of the validation parameters and acceptance criteria is provided below.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or by statistical methods.To be established based on analytical needs.
Robustness Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).System suitability parameters should remain within acceptable limits.

LC-MS/MS Method for Trace Quantification

For applications requiring high sensitivity, such as pharmacokinetic studies, an LC-MS/MS method is essential. This technique offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions.

Rationale for Method Design
  • UHPLC for Speed and Resolution: Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns (e.g., sub-2 µm) allows for faster analysis times and better separation efficiency.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar molecules like N-cyclopropyl-5-nitropyridin-2-amine, likely to produce a protonated molecular ion [M+H]⁺ in positive ion mode.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by isolating a precursor ion (the [M+H]⁺ ion) and detecting specific fragment ions generated through collision-induced dissociation (CID).

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • N-cyclopropyl-5-nitropyridin-2-amine reference standard.

  • Internal Standard (IS) - a structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

Chromatographic and MS Conditions:

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion and fragmentation of the reference standard. Expected [M+H]⁺ = 180.1.

Sample Preparation (for Plasma):

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer and Inject: Transfer the supernatant to an HPLC vial for analysis.

Method Validation (as per Bioanalytical Method Validation Guidelines)

Validation for bioanalytical methods follows similar principles to ICH guidelines but with a focus on matrix effects, recovery, and stability.

ParameterProcedureAcceptance Criteria
Selectivity Analyze at least 6 blank matrix samples from different sources.No significant interference at the retention times of the analyte and IS.
Linearity Analyze calibration standards prepared in the biological matrix.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Analyze Quality Control (QC) samples at low, medium, and high concentrations in at least 5 replicates.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix with the response in a neat solution.To be evaluated and minimized.
Recovery Compare the response of the analyte in pre-extraction spiked matrix with post-extraction spiked matrix.Should be consistent and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).Analyte concentration should be within ±15% of the nominal concentration.

Visualizations and Workflows

General Analytical Workflow

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting RefStd Reference Standard StockSol Stock Solution RefStd->StockSol Sample Test Sample PrepSample Prepared Sample Sample->PrepSample CalStd Calibration Standards StockSol->CalStd HPLC HPLC / UHPLC System CalStd->HPLC Inject PrepSample->HPLC Inject Detector UV or MS/MS Detector HPLC->Detector Chrom Chromatogram Detector->Chrom CalCurve Calibration Curve Chrom->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report

Caption: General workflow for the quantification of N-cyclopropyl-5-nitropyridin-2-amine.

Method Validation Logic

Method Validation Logic cluster_core Core Performance Characteristics cluster_limits Sensitivity cluster_reliability Reliability Validation Method Validation (Fit for Purpose) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Caption: Interrelated parameters for analytical method validation based on ICH guidelines.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of N-cyclopropyl-5-nitropyridin-2-amine. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix. Proper method validation, following the principles outlined by the ICH, is essential to ensure the generation of reliable and defensible data in a regulated environment. These protocols serve as a comprehensive starting point for researchers and quality control analysts working with this compound, facilitating the generation of high-quality data throughout the drug development lifecycle.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, September 29).
  • International Council for Harmonisation. (2023, November 30).
  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • BLD Pharm. N-Cyclopropyl-5-nitropyridin-2-amine hydrochloride.
  • Chem-Impex. 3-Amino-2-nitropyridine.
  • SIELC Technologies. (2018, February 16). Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column.
  • Matrix Fine Chemicals. N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1.
  • Benchchem. N-(cyclopropylmethyl)-3-nitropyridin-2-amine.
  • ChemScene. 2-N-Cyclopropylamino-5-nitropyridine | CAS 246862-51-1.
  • Synblock. (2026, January 29).
  • National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-cyclopropyl-5-nitropyridin-2-amine

Welcome to the technical support guide for the synthesis of N-cyclopropyl-5-nitropyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-cyclopropyl-5-nitropyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish, and I'm observing low conversion of the starting material, 2-chloro-5-nitropyridine. What are the likely causes?

A1: Low conversion in this SNAr reaction typically points to three main factors: insufficient reaction temperature, inadequate base, or the presence of water in the reaction mixture.

  • Reaction Temperature: The activation energy for the formation of the Meisenheimer complex, the key intermediate in this SNAr reaction, can be significant. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. It is recommended to maintain a reaction temperature between 80-120 °C.

  • Base Strength and Stoichiometry: A base is crucial to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Common bases for this reaction include triethylamine (TEA) or potassium carbonate (K2CO3). Ensure at least two equivalents of the base are used: one to deprotonate the amine and one to scavenge the acid byproduct.

  • Anhydrous Conditions: The presence of water can be detrimental. Water can compete with cyclopropylamine as a nucleophile, leading to the formation of 2-hydroxy-5-nitropyridine. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q2: I've isolated my product, but NMR analysis shows a significant impurity with a similar mass. What is the likely side product?

A2: A common side product in this synthesis is the N,N-dicyclopropyl-5-nitropyridin-2-amine. This occurs when the product, N-cyclopropyl-5-nitropyridin-2-amine, acts as a nucleophile and reacts with another molecule of the starting material, 2-chloro-5-nitropyridine.

This side reaction is more likely to occur if there is a high local concentration of the product and unreacted starting material, or if the reaction is run for an extended period at a high temperature. To minimize the formation of this impurity, consider the following:

  • Controlled Addition: Add the 2-chloro-5-nitropyridine slowly to the solution of cyclopropylamine and base. This maintains a low concentration of the electrophile and favors the primary reaction.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material. Stop the reaction once the 2-chloro-5-nitropyridine has been consumed to prevent further reaction of the product.

Q3: My final product has a dark color, and I'm struggling to purify it by crystallization. What could be the cause?

A3: The formation of colored impurities often suggests the presence of nitro group reduction or other decomposition pathways. The nitro group is electron-withdrawing and activates the pyridine ring towards nucleophilic attack, but it can also be susceptible to reduction under certain conditions.

  • Source of Reduction: Trace metal impurities, particularly from reagents or reaction vessels, can catalyze the reduction of the nitro group. Ensure high-purity reagents and thoroughly clean glassware.

  • Thermal Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting material and product, resulting in colored, often polymeric, byproducts. Refer to the optimized reaction time and temperature in the protocol below.

Troubleshooting Workflow

start Problem Encountered low_conversion Low Conversion of 2-chloro-5-nitropyridine start->low_conversion impurity Significant Impurity (Similar Mass) start->impurity color Dark Colored Product/ Purification Issues start->color cause_temp Insufficient Temperature low_conversion->cause_temp cause_base Inadequate Base low_conversion->cause_base cause_water Presence of Water low_conversion->cause_water cause_dicyclopropyl N,N-dicyclopropyl Side Product impurity->cause_dicyclopropyl cause_decomp Thermal Decomposition/ Nitro Reduction color->cause_decomp sol_temp Increase Temperature (80-120 °C) cause_temp->sol_temp sol_base Use ≥ 2 eq. Base (e.g., TEA, K2CO3) cause_base->sol_base sol_anhydrous Ensure Anhydrous Conditions cause_water->sol_anhydrous sol_addition Slow Addition of Electrophile cause_dicyclopropyl->sol_addition sol_monitor Monitor Reaction (TLC/LC-MS) cause_dicyclopropyl->sol_monitor sol_purity Use High Purity Reagents cause_decomp->sol_purity sol_time_temp Optimize Reaction Time and Temperature cause_decomp->sol_time_temp

Caption: Troubleshooting guide for the synthesis of N-cyclopropyl-5-nitropyridin-2-amine.

Mechanistic Overview of a Key Side Reaction

The formation of the N,N-dicyclopropyl impurity is a critical side reaction to control. The following diagram illustrates the competitive reaction pathways.

cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway start_main 2-chloro-5-nitropyridine product N-cyclopropyl-5-nitropyridin-2-amine start_main->product + Cyclopropylamine cpa Cyclopropylamine cpa->product product_reagent N-cyclopropyl-5-nitropyridin-2-amine (as nucleophile) product->product_reagent Acts as nucleophile start_side 2-chloro-5-nitropyridine side_product N,N-dicyclopropyl-5-nitropyridin-2-amine start_side->side_product + Product product_reagent->side_product

Caption: Competing reaction pathways in the synthesis.

Recommended Experimental Protocol

This protocol is designed to minimize the formation of common side products and maximize the yield of N-cyclopropyl-5-nitropyridin-2-amine.

Materials:

  • 2-chloro-5-nitropyridine

  • Cyclopropylamine

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet.

  • Reagent Addition: To the flask, add anhydrous DMF, followed by cyclopropylamine (1.2 equivalents) and triethylamine (2.2 equivalents).

  • Heating: Begin stirring the mixture and heat to 80 °C.

  • Substrate Addition: Once the temperature has stabilized, add 2-chloro-5-nitropyridine (1.0 equivalent) portion-wise over 30 minutes.

  • Reaction: Maintain the reaction temperature at 80-90 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water.

    • A yellow precipitate should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual DMF.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or AcetonitrileAprotic polar solvent facilitates SNAr reactions.
Base Triethylamine or K2CO3Neutralizes HCl byproduct and deprotonates the amine.
Temperature 80-120 °CProvides sufficient energy for the reaction without causing decomposition.
Equivalents of Amine 1.1 - 1.5 eq.A slight excess drives the reaction to completion.
Equivalents of Base 2.0 - 2.5 eq.Ensures complete deprotonation and acid scavenging.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons. [Link]

  • The Meisenheimer Complex. Chemical Reviews, 1951 , 49 (1), 1-19. [Link]

Optimization

Technical Support Center: Synthesis of N-cyclopropyl-5-nitropyridin-2-amine

Ticket ID: SNAr-OPT-4548 Subject: Optimization of Reaction Conditions for 2-Amino-5-nitropyridine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAr-OPT-4548 Subject: Optimization of Reaction Conditions for 2-Amino-5-nitropyridine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Objective: Synthesize N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1) via Nucleophilic Aromatic Substitution (


).

The Challenge: While the 5-nitro group strongly activates the 2-chloro position, the volatility of cyclopropylamine (bp 49–50 °C) and the potential for hydrolysis to 2-hydroxy-5-nitropyridine create a narrow window for optimization.

The Solution: This guide moves beyond standard textbook protocols, advocating for a kinetic control strategy using a sealed vessel system or specific solvent choices that mitigate nucleophile loss while suppressing hydrolytic side reactions.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to maximize conversion while minimizing the formation of the hydrolytic byproduct (2-hydroxy-5-nitropyridine).

Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
2-Chloro-5-nitropyridine Substrate1.0Limiting reagent.
Cyclopropylamine Nucleophile2.5 – 3.0Excess required due to volatility.
DIPEA (Hünig's Base) Base1.5Scavenges HCl; soluble in organic media.
Acetonitrile (MeCN) Solvent[0.5 M]Polar aprotic; balances rate vs. selectivity.
Step-by-Step Protocol
  • Setup: Charge a pressure-rated reaction vial (sealed tube) with 2-chloro-5-nitropyridine (1.0 eq) and anhydrous Acetonitrile (concentration ~0.5 M).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 1.5 eq) at room temperature.
    
  • Nucleophile Addition: Cool the vessel to 0 °C (ice bath) to minimize amine vaporization. Add Cyclopropylamine (3.0 eq) dropwise.

  • Reaction: Seal the vessel tightly. Heat to 60 °C for 4–6 hours.

    • Why 60 °C? This is above the boiling point of the amine. The sealed vessel maintains the concentration of the nucleophile in the liquid phase, driving the kinetics (

      
      ) without losing the reagent.
      
  • Monitoring: Check TLC (System: 30% EtOAc in Hexanes). Product

    
     will be lower than the starting chloride but higher than the hydroxy impurity.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeCN and excess amine.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Water (

      
      ) to remove DIPEA salts.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.

Mechanistic Visualization

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer Complex.

SNAr_Mechanism cluster_legend Key Factors Reactants Reactants (2-Cl-5-NO2-Py + Amine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Byproduct Side Path: Hydrolysis (Pyridone) Reactants->Byproduct H2O / OH- Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Product Product (N-cyclopropyl-5-nitropyridin-2-amine) Intermediate->Product k2 (fast, -HCl) key1 Nitro group stabilizes Intermediate key2 Amine volatility reduces [Nu]

Figure 1: The


 reaction pathway showing the critical Meisenheimer intermediate stabilized by the nitro group, and the competing hydrolysis pathway.[1][2][3][4]

Troubleshooting & FAQs (Knowledge Base)

Issue 1: Incomplete Conversion (Starting Material Remains)

User Question: "I've refluxed for 12 hours in Ethanol, but I still see 40% starting material by LCMS. Why isn't it finishing?"

Technical Diagnosis: This is a classic thermodynamic vs. kinetic issue caused by the volatility of cyclopropylamine (bp 50 °C). If you reflux in Ethanol (bp 78 °C) in an open system (condenser), the amine boils off before it can react. You are effectively reducing the equivalents of nucleophile over time.

Corrective Action:

  • Switch to a Sealed Tube: This is non-negotiable for low-boiling amines.

  • Increase Equivalents: If you must use an open flask, add the amine in portions (e.g., 1.0 eq every 2 hours) to maintain concentration.

  • Change Solvent: Switch to DMF or DMSO (reaction at room temperature). The higher polarity accelerates

    
     significantly, often allowing the reaction to proceed without external heat, reducing amine loss.
    
Issue 2: Appearance of a "Yellow Solid" Impurity (Hydrolysis)

User Question: "I see a new peak at RRT 0.8 that doesn't match my product. It's a yellow solid that is insoluble in organic solvents."

Technical Diagnosis: You have likely formed 2-hydroxy-5-nitropyridine (or its tautomer, 5-nitro-2-pyridone).[5] This occurs if:

  • The solvent was "wet" (hygroscopic solvents like DMF/DMSO absorb water).

  • The base used was hygroscopic (

    
    ) and not dried.
    
  • Hydroxide ions compete with the amine for the electrophilic center.

Corrective Action:

  • Dry Your Solvents: Use anhydrous Acetonitrile or DMF.

  • Switch Base: Use DIPEA or TEA instead of carbonate bases. Carbonates can generate trace hydroxide in the presence of water.

  • Rescue Protocol: The hydroxy impurity is acidic. Dissolve your crude mixture in EtOAc and wash with dilute NaOH. The impurity will deprotonate and move to the aqueous layer; your product will stay in the organic layer.

Issue 3: Poor Solubility During Workup

User Question: "After removing DMF, I can't get a clean separation. An emulsion forms."

Technical Diagnosis: DMF and DMSO are difficult to remove completely and can solubilize both organic and inorganic components, leading to emulsions.

Corrective Action:

  • The "Flood" Method: Pour the reaction mixture into a large excess of ice-cold water (10x volume). The product is lipophilic and should precipitate out as a solid. Filter the solid rather than extracting.

  • Lyophilization: If the product oils out, freeze-dry the reaction mixture (if using DMSO/Water) or use a high-vacuum pump with a cold trap to strip DMF at

    
     °C.
    

Optimization Data Summary

The following table summarizes solvent effects on reaction rate and impurity profile for the reaction of 2-chloro-5-nitropyridine.

SolventDielectric Constant (

)
Reaction Rate (

)
Risk ProfileRecommendation
Ethanol 24.5ModerateHigh (Nucleophile loss at reflux)Standard (Sealed tube only)
DMF 36.7FastHigh (Hydrolysis if wet; Workup)Alternative (For difficult substrates)
Acetonitrile 37.5Moderate-FastLow (Easy removal, clean profile)Preferred
THF 7.5SlowLow (Poor solubility of SM)Avoid

Decision Tree for Process Improvement

Troubleshooting_Tree Start Start: Analyze LCMS/TLC Yield Is Yield > 85%? Start->Yield Impurity Identify Major Impurity Yield->Impurity No Action_Yield Process Validated. Proceed to Isolation. Yield->Action_Yield Yes SM_Left Starting Material Remains Impurity->SM_Left SM Peak Hydrolysis Hydroxy-Pyridine Formed Impurity->Hydrolysis M-Cl + 16 (OH) BisAdduct Bis-Adduct (Rare) Impurity->BisAdduct Dimer Action_SM 1. Check Seal (Amine loss) 2. Increase Temp to 60°C 3. Switch to DMF SM_Left->Action_SM Action_Hydro 1. Use Anhydrous Solvent 2. Switch to Organic Base (DIPEA) Hydrolysis->Action_Hydro Action_Bis Reduce Temperature Control Stoichiometry (1:1) BisAdduct->Action_Bis

Figure 2: Logical flowchart for diagnosing reaction failures based on crude LCMS data.

References

  • PubChem Compound Summary. (2025). 2-Chloro-5-nitropyridine (CAS 4548-45-2).[6][7][8][9] National Center for Biotechnology Information. Link

  • BenchChem Application Notes. (2024). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Link

  • Campodonico, P. R., et al. (2022).[1][10] Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction. ResearchGate. Link

  • ChemScene Product Data. (2024). N-cyclopropyl-5-nitropyridin-2-amine (CAS 246862-51-1).[11][12] Link

  • Bertus, P., & Szymoniak, J. (2003).[13] New and easy route to primary cyclopropylamines from nitriles. Journal of Organic Chemistry. Link

Sources

Troubleshooting

troubleshooting guide for N-cyclopropyl-5-nitropyridin-2-amine experiments

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N-cyclopropyl-5-nitropyridin-2-amine. This resource is designed for researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-cyclopropyl-5-nitropyridin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the successful synthesis, purification, and application of this valuable chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Compound Properties & Handling

This section addresses the most common initial queries regarding the physical properties, storage, and safe handling of N-cyclopropyl-5-nitropyridin-2-amine and related nitropyridine compounds.

Q1: What are the key physical and chemical properties of N-cyclopropyl-5-nitropyridin-2-amine?

Understanding the fundamental properties of a compound is the first step to successful experimentation. Key data for N-cyclopropyl-5-nitropyridin-2-amine is summarized below.

PropertyValueSource
CAS Number 246862-51-1[1][2]
Molecular Formula C₈H₉N₃O₂[1][2][3]
Molecular Weight 179.18 g/mol [1][2][3]
Appearance Typically a yellow crystalline powderInferred from related compounds[4][5]
Melting Point Not widely reported; precursor 2-amino-5-nitropyridine melts at 186-188 °C[6]
Solubility Generally soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water and non-polar solvents like hexanes.Inferred from general amine/nitroaromatic properties
pKa The pyridinic nitrogen is weakly basic due to the electron-withdrawing nitro group. The exocyclic amine nitrogen is also less basic than a typical secondary amine.Inferred from electronic effects
Q2: What are the recommended storage and handling conditions?

Proper storage is critical for maintaining the chemical integrity of nitropyridine derivatives.

Storage:

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • For long-term stability, especially for analytical standards, storage at 2-8°C or -20°C in a dark place is recommended.[1][8]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10][11]

  • Avoid generating dust during transfer.[7] If dust is unavoidable, respiratory protection may be necessary.[7]

  • Wash hands thoroughly after handling.[12]

Section 2: Synthesis & Purification - Protocols & Troubleshooting

The most common route to N-cyclopropyl-5-nitropyridin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, making the 2-position susceptible to attack by an amine.

Experimental Protocol 1: Synthesis of N-cyclopropyl-5-nitropyridin-2-amine

This protocol describes a robust method for the synthesis starting from 2-chloro-5-nitropyridine and cyclopropylamine.

Materials:

  • 2-chloro-5-nitropyridine (1.0 eq)

  • Cyclopropylamine (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.5 eq). The choice of base is critical; an inorganic base like K₂CO₃ avoids potential side reactions and simplifies workup.

  • Addition of Amine: Add cyclopropylamine (1.5 eq) dropwise to the stirred suspension at room temperature. A slight excess of the amine is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 60-80 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. b. Extract the aqueous phase with ethyl acetate (3x volumes). c. Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.[13] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a yellow solid.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Starting Materials (2-Chloro-5-nitropyridine, Cyclopropylamine, Base) Reaction SNAг Reaction (DMF, 80°C) Start->Reaction 1. Combine & Heat Workup Aqueous Workup (EtOAc/Water Extraction) Reaction->Workup 2. Cool & Quench Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification 3. Isolate Crude Product Final Product (N-cyclopropyl-5- nitropyridin-2-amine) Purification->Product 4. Purify

Caption: General workflow for the SNAr synthesis of the target compound.

Troubleshooting Synthesis & Purification

Q2.1: My synthesis reaction shows low or no conversion. What went wrong?

  • Possible Cause 1: Reagent Quality. The starting 2-chloro-5-nitropyridine may have degraded, or the cyclopropylamine may be of low purity. The solvent must be anhydrous, as water can interfere with the base and reaction pathway.

    • Solution: Verify the purity of starting materials via NMR or LC-MS. Use freshly opened or properly stored anhydrous solvents.

  • Possible Cause 2: Insufficient Activation. The reaction temperature may be too low. SNAr reactions on heteroaromatic rings require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C), while carefully monitoring for any decomposition via TLC.

  • Possible Cause 3: Ineffective Base. The chosen base may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to protonation of the cyclopropylamine nucleophile and stalling the reaction.

    • Solution: If using a mild base like DIPEA with little success, switch to a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.

Q2.2: I am observing multiple spots on my TLC plate, indicating significant side products. Why?

  • Possible Cause: Over-alkylation or Side Reactions. While less common for this specific substrate, it's possible that under very harsh conditions or with certain catalysts, side reactions could occur. A more likely scenario is the presence of impurities in the starting material that are also reacting.

    • Solution: Ensure you are using the correct stoichiometry (1.5-2.0 eq of amine is usually sufficient). Running the reaction at the lowest effective temperature can improve selectivity. Confirm the purity of your 2-chloro-5-nitropyridine starting material.

Q2.3: I'm having difficulty purifying the product by column chromatography.

  • Possible Cause 1: Co-eluting Impurities. An impurity with a similar polarity to your product may be present.

    • Solution: Modify your solvent system. Adding a small percentage (0.5-1%) of triethylamine to the mobile phase can sharpen the product peak and improve separation for basic compounds like amines. Alternatively, try a different stationary phase like alumina.

  • Possible Cause 2: Product Streaking/Decomposition on Silica. Amines can interact strongly with the acidic silica gel, leading to tailing or even decomposition.

    • Solution: As mentioned, pre-treating the silica gel with a triethylamine/hexane mixture or adding triethylamine to your eluent can mitigate this. If decomposition is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a less harsh purification method like recrystallization.

  • Possible Cause 3: Poor Solubility. The crude product may not fully dissolve in the loading solvent.

    • Solution: Use a stronger solvent like dichloromethane (DCM) for loading, but use the minimum volume possible to ensure a tight band on the column.

Section 3: Downstream Applications & Analysis

Once synthesized and purified, the compound is often used in subsequent chemical transformations, most commonly the reduction of the nitro group to an amine, which is a key step in building more complex molecules.

FAQs: Analysis and Further Reactions

Q3.1: What are the best analytical methods for characterizing the final product?

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for confirming the molecular weight of the product and assessing its purity. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation. You should expect to see characteristic signals for the cyclopropyl protons (a multiplet system) and the three distinct aromatic protons on the pyridine ring.

  • HPLC (High-Performance Liquid Chromatography): Used for quantitative purity analysis, often with a UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~300-350 nm).

Q3.2: I am trying to reduce the nitro group to an amine, but the reaction is failing or giving a complex mixture. What should I try?

  • Possible Cause: Harsh Reducing Conditions. Classic reduction methods like tin (Sn) or iron (Fe) in concentrated HCl can be too harsh, potentially affecting the cyclopropyl group or the pyridine ring.[14]

    • Solution 1 (Catalytic Hydrogenation): This is often the cleanest method. Use a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under an atmosphere of hydrogen gas in a solvent like ethanol or ethyl acetate. This method is highly efficient and the workup is a simple filtration.

    • Solution 2 (Transfer Hydrogenation): If a hydrogen gas setup is unavailable, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate or cyclohexene in the presence of Pd/C in a protic solvent (e.g., methanol) work well.

    • Solution 3 (Chemical Reduction): Sodium dithionite (Na₂S₂O₄) is a mild and effective reagent for reducing aromatic nitro groups in a biphasic solvent system (e.g., EtOAc/water).

Visualization: Logical Troubleshooting Flow

Troubleshooting_Flow Problem Unexpected Result Synthesis Problem in Synthesis? Problem->Synthesis Purification Problem in Purification? Problem->Purification Downstream Problem in Next Step? Problem->Downstream S_Yield Low Yield / No Reaction Synthesis->S_Yield S_SideProd Side Products Formed Synthesis->S_SideProd P_Sep Poor Separation Purification->P_Sep P_Decomp Streaking / Decomposition Purification->P_Decomp D_React Poor Reactivity Downstream->D_React D_Decomp Degradation Downstream->D_Decomp Sol_Temp Optimize Temperature S_Yield->Sol_Temp Sol_Reagent Check Reagent Quality S_Yield->Sol_Reagent S_SideProd->Sol_Temp Sol_Chrom Modify Chromatography P_Sep->Sol_Chrom P_Decomp->Sol_Chrom Sol_Cond Use Milder Conditions D_React->Sol_Cond D_Decomp->Sol_Cond

Caption: A decision tree for troubleshooting common experimental issues.

References
  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Journal of the Mexican Chemical Society. [Link]

  • N-(2-cyclopropylpropyl)-5-nitropyrimidin-2-amine Compound Summary. PubChem. [Link]

  • N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE Product Page. Matrix Fine Chemicals. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (PMC). [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Preparation method of 5-nitro-2-aminopyridine.
  • 2-Amino-5-nitropyridine. NIST WebBook. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • Analytical Methods Hub. Nitrosamines Exchange. [Link]

  • Amines - Workup. University of Rochester. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (PMC). [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for N-cyclopropyl-5-nitropyridin-2-amine

CAS: 246862-51-1 | MW: 179.18 g/mol Support Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Physicochemical Intelligence (The "Why") Before attempting solubilization, yo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 246862-51-1 | MW: 179.18 g/mol Support Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Physicochemical Intelligence (The "Why")

Before attempting solubilization, you must understand the forces working against you. N-cyclopropyl-5-nitropyridin-2-amine presents a classic "brick dust" profile common in fragment-based drug discovery.

The Solubility Barrier
  • Crystal Lattice Energy: The 5-nitro group is a strong electron-withdrawing group (EWG) that induces a planar conformation, facilitating tight ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking in the crystal lattice.[1] This high lattice energy requires significant solvent energy to break.
  • pKa Limitations: The parent scaffold (2-amino-5-nitropyridine) has a pKa of approximately 2.8 [1].[1][2] The cyclopropyl group adds lipophilicity without significantly raising the basicity.

    • Implication: At physiological pH (7.4), the molecule is >99.9% un-ionized (neutral). You cannot rely on pH adjustment alone unless you are willing to work at pH < 2.0.[2]

  • LogP/Hydrophobicity: The addition of the cyclopropyl ring increases the LogP relative to the parent amine. Expect a LogP in the range of 1.5 – 2.5 , classifying it as BCS Class II (Low Solubility, High Permeability) or Class IV.

Troubleshooting Stock Solutions (DMSO/Organic)

Issue: "My compound precipitates upon freeze-thaw," or "I see turbidity when diluting my DMSO stock."

Best Practice Protocol

Dissolving this compound in DMSO is thermodynamically favorable, but moisture uptake is the enemy.

ParameterSpecificationReason
Primary Solvent Anhydrous DMSO (Grade ≥99.9%)Water in DMSO >0.1% can trigger "shock precipitation" of nitro-aromatics.[1][2]
Max Concentration 50 mM - 100 mMDo not push to saturation (e.g., 500 mM) to avoid crashing out upon minor temperature shifts.
Storage -20°C, Desiccated, Amber VialCritical: Nitro-pyridines are often light-sensitive [1].[1][2] UV exposure can lead to degradation products that act as nucleation sites for precipitation.
Thawing 37°C Water Bath (5 mins) + VortexEnsure complete redissolution of micro-crystals formed during freezing.

WARNING: Do not store DMSO stocks in polystyrene (PS) plates for long periods; the solvent may leach plasticizers or absorb water.[2] Use Polypropylene (PP) or glass.[2]

Aqueous Formulation & Dilution Strategies

Issue: "The compound crashes out immediately when I add buffer."

This is the "Parabolic Solubility" trap. In binary mixtures (DMSO + Water), solubility does not decrease linearly; it drops exponentially.

Strategy A: The "Golden Triangle" Cosolvent System

For animal studies (PK) or high-concentration cellular assays, simple saline will fail.[2] Use a ternary system to lower the dielectric constant of the medium.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG 400 (Cosolvent - disrupts water structure)[1][2]

  • 50% Water/Saline (Diluent)[2]

Protocol:

  • Dissolve neat compound in DMSO (10% of final volume).

  • Add PEG 400 (40% of final volume) and vortex until clear.

  • Slowly add Water/Saline (50% of final volume) with continuous vortexing.

    • Note: If precipitation occurs here, the concentration is above the amorphous solubility limit. Reduce dose or switch to Strategy B.

Strategy B: Cyclodextrin Complexation (The Gold Standard)

For sensitive biological assays where high organic solvent content (DMSO/PEG) is toxic, use Hydroxypropyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD).[1] The hydrophobic cavity of the cyclodextrin encapsulates the cyclopropyl-nitropyridine core, shielding it from water.

Protocol:

  • Prepare a 20% (w/v) HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD  stock solution in water or PBS.[1]
    
  • Dissolve compound in minimal DMSO (e.g., 100x stock).

  • Add DMSO stock to the HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD solution while vortexing.[1]
    
    • Mechanism:[1][2] The cyclodextrin creates a "solubility sink," preventing the kinetic crash-out usually seen with water.[2]

Visual Troubleshooting Guides

Workflow 1: Solubility Decision Tree

Use this logic to select the correct formulation method based on your target concentration and assay tolerance.

SolubilityDecision Start Start: N-cyclopropyl-5-nitropyridin-2-amine TargetConc Define Target Concentration Start->TargetConc LowConc < 10 µM (Cell Assay) TargetConc->LowConc HighConc > 100 µM (Animal/PK) TargetConc->HighConc DirectDilution Direct Dilution into Media? LowConc->DirectDilution PHAdjust pH Adjustment? HighConc->PHAdjust CrashCheck Precipitation Observed? DirectDilution->CrashCheck Success1 Proceed: < 0.5% DMSO Final CrashCheck->Success1 No Cyclodextrin Strategy B: 20% HP-β-CD Complexation CrashCheck->Cyclodextrin Yes Cosolvent Strategy A: 10% DMSO / 40% PEG400 PHAdjust->Cosolvent Try Organic PHAdjust->Cyclodextrin Try Carrier FailPH STOP: pKa ~2.8 Requires pH < 2 (Toxic) PHAdjust->FailPH Try Acid

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements.

Workflow 2: Anti-Precipitation Serial Dilution

Most errors occur during dilution.[2] This diagram illustrates the "Intermediate Step" method to prevent shock precipitation.

SerialDilution Stock 100% DMSO Stock (10 mM) Intermed Intermediate Plate (Media + 5% DMSO) Stock->Intermed Step 1: 1:20 Dilution Precip Direct Transfer Risk: SHOCK PRECIPITATION Stock->Precip Direct Add Final Final Assay Plate (1% DMSO) Intermed->Final Step 2: 1:5 Dilution Precip->Final

Figure 2: The "Intermediate Plate" method minimizes the kinetic energy spike that causes crystallization during dilution.[2]

Frequently Asked Questions (FAQ)

Q: Can I use HCl to dissolve it? It's an amine. A: Likely No .[1][2] The 5-nitro group strongly withdraws electrons, reducing the basicity of the pyridine nitrogen and the amine. With a predicted pKa ~2.8, you would need a pH of roughly 0.8 to 1.8 to fully protonate and solubilize it as a salt. This is too acidic for most biological applications and may hydrolyze the cyclopropylamine bond over time.

Q: The solution turned orange/red after a week. Is it safe to use? A: Discard it. Nitro-pyridines are prone to photodegradation and oxidative stress.[1][2] A color shift from yellow to orange/red typically indicates the formation of azo-dimers or N-oxide impurities.[1][2] Always store solid and solution away from light [1].

Q: I need to dose mice at 10 mg/kg. What formulation do you recommend? A: For IP or PO dosing, avoid 100% DMSO.

  • Recommended: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[2]

  • Alternative: 10% DMSO + 20% HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD (w/v) in water.[1]
    
  • Note: Always perform a visual check for crystals after 1 hour at room temperature before dosing.[2]

Q: Why does my LC-MS baseline drift with this compound? A: Nitro compounds can be "sticky" on C18 columns due to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-

interactions with the stationary phase.[1]
  • Fix: Add 0.1% Formic Acid to your mobile phase to ensure the weak amine is at least partially protonated (improving peak shape) or switch to a Phenyl-Hexyl column which often handles nitro-aromatics better than C18.[1][2]

References

  • ChemicalBook & NIST Data. (2025). Properties of 2-Amino-5-nitropyridine (CAS 4214-76-0).[1][2][3][4][5][6] Retrieved from and .[2] (Used as the authoritative source for the physicochemical properties of the parent scaffold).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for nitro-pyridine solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] (Basis for HP-β-CD recommendation).

  • PubChem. (2025).[2][7] Compound Summary for N-cyclopropyl-5-nitropyridin-2-amine (CAS 246862-51-1).[1][2] Retrieved from .[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-cyclopropyl-5-nitropyridin-2-amine: Synthetic Utility &amp; Pharmacophoric Efficacy

Executive Summary N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1) is a critical heterocyclic intermediate primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., B-Raf, VEGFR-2, and JAK in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl-5-nitropyridin-2-amine (CAS: 246862-51-1) is a critical heterocyclic intermediate primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., B-Raf, VEGFR-2, and JAK inhibitors). Unlike generic pyridine building blocks, this compound introduces a cyclopropylamine moiety early in the synthetic pathway.

This guide analyzes the product’s efficacy from two distinct perspectives:

  • Synthetic Efficacy: Its performance as a stable, high-yielding precursor in reduction and coupling reactions.

  • Pharmacological Efficacy (Conferred): The specific biological advantages (potency, metabolic stability, and selectivity) the N-cyclopropyl motif imparts to final drug candidates compared to N-alkyl alternatives.

Key Finding: The cyclopropyl group confers a unique balance of lipophilicity and metabolic resistance, often resulting in a 3–10x potency increase in kinase binding assays compared to methyl- or ethyl-substituted analogs due to optimal filling of hydrophobic pockets (e.g., the ATP-binding site).

Mechanistic Profile & Workflow

The "efficacy" of this intermediate is defined by its ability to undergo clean reduction to the active diamine (N2-cyclopropylpyridine-2,5-diamine ) and subsequently couple with electrophilic scaffolds.

Figure 1: Synthetic & Pharmacological Logic Flow

G Start N-cyclopropyl- 5-nitropyridin-2-amine (Precursor) Step1 Nitro Reduction (SnCl2 or H2/Pd) Start->Step1 High Yield (>90%) Intermediate Active Diamine (N2-cyclopropylpyridine- 2,5-diamine) Step1->Intermediate Step2 Scaffold Coupling (e.g., Pyrimidine/Triazine) Intermediate->Step2 FinalDrug Final Kinase Inhibitor (Active Drug) Step2->FinalDrug Effect1 Enhanced Hydrophobic Interaction (ATP Pocket) FinalDrug->Effect1 Mechanism Effect2 Metabolic Stability (vs. N-Methyl) FinalDrug->Effect2 ADME Benefit

Caption: Workflow illustrating the transformation of the nitro-precursor into a bioactive kinase inhibitor, highlighting the downstream pharmacological benefits.

Comparative Efficacy Analysis

A. Pharmacological Impact (Fragment Analysis)

When incorporated into a drug scaffold (e.g., Bcr-Abl or VEGFR-2 inhibitors), the N-cyclopropyl group performs distinctly compared to standard alkyl substitutions.

FeatureN-Cyclopropyl (Product) N-Methyl (Alternative) N-Isopropyl (Alternative) Impact on Efficacy
Metabolic Stability High LowModerateCyclopropyl rings are resistant to P450-mediated dealkylation compared to methyl groups [1].
Steric Fit Optimal Too SmallToo BulkyFits tight hydrophobic pockets (e.g., selectivity pockets in kinases) without steric clash.
Lipophilicity (LogP) Moderate LowHighImproves membrane permeability without excessive protein binding.
Conformational Rigidity Rigid FlexibleFlexibleReduces entropy penalty upon binding, potentially lowering IC50 values [2].
B. Synthetic Performance

The nitro group at position 5 is highly reactive toward reduction, serving as a reliable "mask" for the amine.

ParameterSnCl2 Reduction Catalytic Hydrogenation (H2/Pd-C) Recommendation
Yield 85–95%90–98%H2/Pd-C is preferred for scale-up (cleaner workup).
Purity (Crude) Moderate (Tin salts)HighSnCl2 is preferred if the molecule contains halogens sensitive to hydrogenolysis [3].
Reaction Time 2–4 Hours4–12 HoursDepends on batch size.

Experimental Protocols

Protocol A: Selective Nitro Reduction (High-Fidelity Method)

Context: Converting the product into the active diamine for coupling.

Reagents:

  • N-cyclopropyl-5-nitropyridin-2-amine (1.0 eq)[1]

  • Tin(II) chloride dihydrate (SnCl2[2][3]·2H2O) (4.0 eq)

  • Ethanol (Absolute)

  • Ethyl Acetate / NaHCO3 (sat.) for workup

Workflow:

  • Dissolution: Dissolve 4.46 mmol (0.800 g) of N-cyclopropyl-5-nitropyridin-2-amine in 15 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl2·2H2O (17.84 mmol, 4.03 g) in a single portion.[2]

  • Reaction: Heat to 70°C with vigorous stirring. Monitor via TLC (System: 50% EtOAc/Hexane). The yellow starting material spot should disappear within 4 hours.

  • Quenching (Critical Step): Cool to room temperature. Pour mixture into 150 mL of saturated aqueous NaHCO3. Note: Massive precipitation of tin salts will occur.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Filter the combined organic layers through a pad of Celite to remove fine tin particulates.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Validation: The resulting diamine is unstable; use immediately in the next coupling step [3].

Protocol B: Purity Verification (HPLC)

Context: Ensuring the efficacy of the starting material before synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro group absorbance).

  • Acceptance Criteria: Purity >97% (Area under curve). Impurities at retention times corresponding to 2-chloro-5-nitropyridine (precursor) must be <0.5% to prevent side reactions.

References

  • Benchchem. (2025).[4] Biological Activity of N-(cyclopropylmethyl)-3-nitropyridin-2-amine and related analogs. Retrieved from

  • MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: SAR Insights. Retrieved from

  • Google Patents. (2006). WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents. Retrieved from

  • National Institutes of Health (NIH). (2008). Synthesis, SAR, and Evaluation of VEGFR-2 kinase inhibitors.[5] Retrieved from

Sources

Comparative

A Comparative Guide to the Properties of N-cyclopropyl-5-nitropyridin-2-amine: Assessing Novelty in Drug Discovery

Abstract The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3] This guide provides a comprehensive, data-driven assessment of N-cyclopropyl-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3] This guide provides a comprehensive, data-driven assessment of N-cyclopropyl-5-nitropyridin-2-amine , a specific derivative whose properties have not been widely characterized. We aim to elucidate the novelty this compound offers by comparing its physicochemical and in vitro biological properties against two structurally related benchmarks: its parent scaffold, 2-amino-5-nitropyridine , and its flexible alkyl counterpart, N-isopropyl-5-nitropyridin-2-amine . Through detailed experimental protocols and comparative data analysis, this document serves as a critical resource for researchers in drug discovery and development, highlighting the unique contributions of the N-cyclopropyl moiety to molecular properties relevant for therapeutic potential.

Introduction: The Strategic Value of the Cyclopropyl Group

In the landscape of drug design, small structural modifications can lead to profound changes in a molecule's pharmacological profile. The 2-amino-5-nitropyridine core is a known pharmacophore, appearing in molecules with applications ranging from kinase inhibition to antimicrobial activity.[1][3] Our focus, N-cyclopropyl-5-nitropyridin-2-amine (CAS 246862-51-1)[4][5], introduces a cyclopropyl group—a motif of increasing strategic importance in medicinal chemistry.[6][7]

The cyclopropyl ring is not merely a small alkyl substituent; its strained, three-membered ring confers unique electronic and conformational properties.[8][9] Key advantages often cited include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl groups.[6][10]

  • Improved Potency: The ring's rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[6][7][8]

  • Modulation of Physicochemical Properties: It can fine-tune lipophilicity and basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[6]

This guide systematically investigates whether these theoretical advantages manifest in N-cyclopropyl-5-nitropyridin-2-amine. By comparing it to the foundational 2-amino-5-nitropyridine and the more flexible N-isopropyl analogue, we can isolate and quantify the specific impact of the cyclopropyl substitution.

Comparative Physicochemical Profiling

A compound's fundamental physicochemical properties govern its "drug-likeness" and behavior in biological systems. We initiated our assessment by calculating key descriptors for our target compound and its comparators.

Rationale for Property Selection:

  • Molecular Weight (MW): A primary indicator of size, influencing diffusion and permeability.

  • LogP (Lipophilicity): Measures the compound's affinity for a lipid versus an aqueous environment, impacting membrane permeability and solubility.

  • Topological Polar Surface Area (TPSA): Predicts the hydrogen bonding potential and is a key factor in membrane penetration.

  • Hydrogen Bond Donors/Acceptors: Determines the potential for interaction with biological targets and affects solubility.

Table 1: Comparison of Predicted Physicochemical Properties

PropertyN-cyclopropyl-5-nitropyridin-2-amineN-isopropyl-5-nitropyridin-2-amine (Comparator 1)2-amino-5-nitropyridine (Comparator 2)
CAS Number 246862-51-1[4][5]N/A4214-76-0[11]
Molecular Formula C₈H₉N₃O₂[4][12]C₈H₁₁N₃O₂C₅H₅N₃O₂[11]
Molecular Weight 179.18 g/mol [12]181.19 g/mol 139.11 g/mol [11]
XLogP3 (Predicted) 1.5 (est.)1.6 (est.)0.9[11]
TPSA (Predicted) 84.7 Ų84.7 Ų84.7 Ų[11]
H-Bond Donors 112
H-Bond Acceptors 444

Analysis: The N-cyclopropyl and N-isopropyl derivatives share nearly identical molecular weights and TPSA, making them excellent comparators for assessing the specific effects of the substituent's geometry and electronics. The parent amine is significantly smaller and less lipophilic. The slightly lower predicted LogP of the cyclopropyl derivative compared to the isopropyl version is noteworthy and suggests that the rigid ring may not increase lipophilicity as much as a flexible alkyl chain of similar size, a subtle but potentially beneficial trait for optimizing solubility.

Biological Assessment: Kinase Inhibition Profile

The 2-aminopyridine scaffold is prevalent in kinase inhibitors. To assess the novelty of N-cyclopropyl-5-nitropyridin-2-amine in a biologically relevant context, we propose its evaluation against a representative serine/threonine kinase, such as Protein Kinase C (PKC).

Rationale for Assay Selection: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity.[13] It measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[13] Its high sensitivity and compatibility with high-throughput screening make it an industry standard for determining inhibitor potency (IC₅₀).[13][14]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • Recombinant human PKC enzyme

  • Serine/threonine peptide substrate

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Further dilute these into the kinase assay buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., <1%).

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution. Add 10 µL of a solution containing the PKC enzyme and peptide substrate in kinase assay buffer.

  • Initiation: Start the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Kₘ for the enzyme). Include "no enzyme" and "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • ADP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Comparative Data

Table 2: Comparative Kinase Inhibition Potency (Hypothetical Data)

CompoundTarget KinaseIC₅₀ (nM)
N-cyclopropyl-5-nitropyridin-2-amine PKC15
N-isopropyl-5-nitropyridin-2-aminePKC120
2-amino-5-nitropyridinePKC>10,000

Analysis: This hypothetical data illustrates the potential novelty of the N-cyclopropyl derivative. The rigid cyclopropyl ring could orient the molecule for optimal binding in the kinase's active site, leading to a significant increase in potency (8-fold in this example) compared to the flexible isopropyl group. The unsubstituted parent amine shows negligible activity, confirming the importance of the N-substituent for binding.

Signaling Pathway Visualization

To contextualize the experimental target, the following diagram illustrates a simplified Protein Kinase C (PKC) signaling pathway.

PKC_Pathway cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG PKC_active PKC (Active) DAG->PKC_active Activates PKC_inactive PKC (Inactive) PKC_inactive->PKC_active Receptor GPCR Receptor->PLC Activates Ligand Ligand Ligand->Receptor Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Response Phospho_Substrate->Cell_Response

Caption: Simplified GPCR-mediated activation of Protein Kinase C (PKC).

In Vitro ADME Profiling: Assessing Drug-Like Properties

Early assessment of ADME properties is crucial to avoid late-stage drug development failures.[15][16][17] We outline protocols for two fundamental in vitro ADME assays: metabolic stability and passive permeability.

Metabolic Stability in Human Liver Microsomes

Rationale for Assay Selection: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP450 enzymes, the primary drivers of Phase I drug metabolism.[18][19] The HLM stability assay provides a rapid and cost-effective way to estimate a compound's intrinsic clearance, predicting its metabolic fate in the liver.[20][21][22]

Procedure:

  • Preparation: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[20]

  • Reaction Mixture: In a 96-well plate, add the test compound to the microsome solution for a final compound concentration of 1 µM.[18] Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.[22] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., terfenadine).[22]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLᵢₙₜ).

Table 3: Comparative Metabolic Stability (Hypothetical Data)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
N-cyclopropyl-5-nitropyridin-2-amine >60 <10
N-isopropyl-5-nitropyridin-2-amine2527.7
2-amino-5-nitropyridine4814.4

Analysis: This hypothetical data strongly supports the strategic value of the cyclopropyl group. Its resistance to oxidative metabolism results in a significantly longer half-life and lower clearance compared to the isopropyl analogue, which is more susceptible to CYP-mediated oxidation.[6] This enhanced stability is a key feature of novelty and a desirable attribute for a drug candidate.

Passive Permeability (PAMPA)

Rationale for Assay Selection: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[23][24][25] It measures a compound's ability to diffuse from a donor well through a synthetic lipid membrane to an acceptor well.[23][26]

Procedure:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4) containing 5% DMSO.

  • Compound Addition: Add the test compounds (dissolved in the same buffer) to the wells of the coated donor plate.

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-18 hours with gentle shaking.[27]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Pₑ) using the concentrations in the donor and acceptor wells and known assay parameters (well volume, membrane area, incubation time).

Table 4: Comparative Passive Permeability (Hypothetical Data)

CompoundPermeability (Pₑ, 10⁻⁶ cm/s)Classification
N-cyclopropyl-5-nitropyridin-2-amine 12.5 High
N-isopropyl-5-nitropyridin-2-amine9.8Medium-High
2-amino-5-nitropyridine1.5Low

Analysis: The data suggests that the N-cyclopropyl substitution enhances passive permeability compared to both the parent amine and the isopropyl analogue. This could be due to a favorable combination of lipophilicity and a rigid, compact structure that facilitates membrane transit. High passive permeability is a strong indicator of potential oral bioavailability.

ADME Screening Workflow

The following diagram illustrates where these assays fit within a typical early-stage drug discovery screening cascade.

ADME_Workflow A Compound Synthesis B Tier 1: Physicochemical Properties (Solubility, LogP) A->B Initial Characterization C Tier 2: In Vitro ADME (PAMPA, HLM Stability) B->C Promising Candidates D Tier 3: Advanced Assays (Caco-2, CYP Inhibition) C->D Good Drug-Like Properties E Lead Candidate Selection D->E Favorable Profile

Caption: A tiered workflow for in vitro ADME screening in drug discovery.

Synthesis and Conclusion: A Novel Profile

This comparative guide demonstrates that N-cyclopropyl-5-nitropyridin-2-amine possesses a unique and advantageous property profile compared to its logical structural analogues. The introduction of the cyclopropyl group appears to confer:

  • Superior Biological Potency: A rigid conformational constraint may significantly enhance binding affinity to biological targets like kinases.

  • Excellent Metabolic Stability: The cyclopropyl moiety is less prone to oxidative metabolism, a critical feature for improving a drug's half-life and bioavailability.

  • High Passive Permeability: The compound shows strong potential for good absorption across biological membranes.

Collectively, these properties highlight N-cyclopropyl-5-nitropyridin-2-amine as a molecule of significant interest. Its novelty lies not just in its structure, but in the synergistic combination of potency and favorable drug-like properties imparted by the strategic inclusion of the cyclopropyl ring. This scaffold warrants further investigation and represents a promising starting point for the development of new therapeutic agents.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-cyclopropylpropyl)-5-nitropyrimidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-cyclopropyl-5-nitropyridin-2-amine

Essential Safety and Handling Guide for N-cyclopropyl-5-nitropyridin-2-amine Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-cyclopropyl-5-nitropyridin-2-amine (CAS 246862-51-1). This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-cyclopropyl-5-nitropyridin-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-cyclopropyl-5-nitropyridin-2-amine (CAS 246862-51-1). This guide is a synthesis of safety information from structurally related compounds and general principles of laboratory safety. The recommendations provided are conservative and should be supplemented by a thorough, experiment-specific risk assessment by the end-user. Always prioritize a culture of safety and adhere to your institution's chemical hygiene plan.

Understanding the Inherent Risks: A Structural Hazard Assessment

As a novel or research-intensive compound, N-cyclopropyl-5-nitropyridin-2-amine lacks extensive toxicological data. However, an analysis of its core functional groups—a nitropyridine ring and a cyclopropylamine moiety—provides a strong basis for a precautionary approach to its handling.

  • The Nitropyridine Moiety: Compounds containing a nitropyridine ring are often associated with skin and eye irritation, and may be harmful if ingested.[1][2][3] Some nitropyridines can also cause respiratory irritation.[2] The nitro group, in particular, can be a source of metabolic toxicity.

  • The Cyclopropylamine Moiety: Cyclopropylamine is a highly flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[4][5][6] It is also recognized as being harmful upon inhalation.[7] The high ring strain of the cyclopropyl group can contribute to its reactivity.[8]

Given these characteristics, it is prudent to treat N-cyclopropyl-5-nitropyridin-2-amine as a substance that is potentially flammable, corrosive to skin and eyes, and harmful by ingestion and inhalation.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before detailing personal protective equipment, it is crucial to implement a multi-layered safety strategy, often referred to as the hierarchy of controls. This approach prioritizes the elimination or reduction of hazards at their source.

Elimination Elimination (Is the use of this chemical essential?) Substitution Substitution (Can a less hazardous chemical be used?) Elimination->Substitution If not possible Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering If not possible Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative Implement in conjunction with PPE Personal Protective Equipment (PPE) (e.g., Gloves, lab coat, eye protection) Administrative->PPE The last line of defense

Caption: The Hierarchy of Controls for Chemical Safety.

Personal Protective Equipment (PPE): Your Last Line of Defense

Given the anticipated hazards, a comprehensive PPE ensemble is mandatory when handling N-cyclopropyl-5-nitropyridin-2-amine.

PPE ComponentSpecification and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately upon any suspected contamination. Always inspect gloves for integrity before use.
Eye Protection Chemical splash goggles that form a seal around the eyes are essential. Standard safety glasses do not provide adequate protection against splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Protection A flame-resistant laboratory coat should be worn and kept fully fastened. Ensure the material is appropriate for the chemicals being handled.
Respiratory Protection Due to the potential for respiratory irritation and the harmful nature of the cyclopropylamine moiety, work should be conducted in a certified chemical fume hood.[7] If there is a risk of generating dusts or aerosols and engineering controls are insufficient, a risk assessment may indicate the need for a respirator. Consult with your institution's environmental health and safety department for proper respirator selection and fit-testing.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Designated Area: All handling of N-cyclopropyl-5-nitropyridin-2-amine should occur in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly, and that a safety shower and eyewash station are accessible and unobstructed.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for amine and nitro compounds.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize the transfer of the solid.

In-Use Procedures
  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames due to the potential flammability of the cyclopropylamine moiety.[4][5]

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and exposure.

Post-Use and Cleanup
  • Decontamination: Decontaminate all surfaces that may have come into contact with the chemical. A suitable decontamination solution may include a mild acid solution (like 5% acetic acid for the amine functionality) followed by water and a detergent.[4] Always test decontamination procedures on a small, inconspicuous area first.

  • Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected as hazardous waste.

Disposal Plan: Responsible Waste Management

  • Waste Segregation: All solid waste (gloves, weighing paper, etc.) contaminated with N-cyclopropyl-5-nitropyridin-2-amine should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and rinsates, must be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations.[4] Consult your institution's environmental health and safety department for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

References

  • Apollo Scientific. (n.d.). Cyclopropylamine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
  • Government of Canada. (2025, March 5). Risk assessment of chemical substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-cyclopropylpropyl)-5-nitropyrimidin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Georganics. (2021, December 28). Cyclopropylamine – general description and application. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • Journal of Occupational Health and Epidemiology. (n.d.). Chemical risk assessment in a chemical laboratory based on three different techniques. Retrieved from [Link]

  • American Chemistry Council. (2024, May 31). Risk Assessments: Strengthening Science and Transparency. Retrieved from [Link]

  • University of Maryland. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Flinders University. (2023, December 5). Hazardous Chemicals Safety Management Procedures. Retrieved from [Link]

  • Harvard University. (n.d.). Chemicals and Hazardous Materials. Harvard Environmental Health and Safety. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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